tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate

Palladium catalysis C–H functionalization Sequential cross-coupling

tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate (CAS 1707365-11-4, MW 340.21 g/mol, C₁₅H₁₈BrNO₃) is an N-Boc-protected indole scaffold bearing a C3-bromine atom and a C2-(1-hydroxyethyl) substituent. This substitution pattern equips the molecule with two orthogonal synthetic handles: an sp² C–Br bond suitable for palladium-catalyzed cross-coupling and a secondary alcohol amenable to oxidation, esterification, or chiral derivatization.

Molecular Formula C15H18BrNO3
Molecular Weight 340.21 g/mol
Cat. No. B15231978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate
Molecular FormulaC15H18BrNO3
Molecular Weight340.21 g/mol
Structural Identifiers
SMILESCC(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br)O
InChIInChI=1S/C15H18BrNO3/c1-9(18)13-12(16)10-7-5-6-8-11(10)17(13)14(19)20-15(2,3)4/h5-9,18H,1-4H3
InChIKeyQAVDENUSFIFMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate – A C2,C3-Difunctionalized N-Boc-Indole Building Block for Sequential Derivatization


tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate (CAS 1707365-11-4, MW 340.21 g/mol, C₁₅H₁₈BrNO₃) is an N-Boc-protected indole scaffold bearing a C3-bromine atom and a C2-(1-hydroxyethyl) substituent . This substitution pattern equips the molecule with two orthogonal synthetic handles: an sp² C–Br bond suitable for palladium-catalyzed cross-coupling and a secondary alcohol amenable to oxidation, esterification, or chiral derivatization [1]. The compound is supplied as a research intermediate at ≥98% purity under ISO-certified quality systems and is used in medicinal chemistry campaigns requiring late-stage diversification of the indole core .

Why C2-Unsubstituted or C2-Methyl N-Boc-3-Bromoindoles Cannot Replace tert-Butyl 3-Bromo-2-(1-Hydroxyethyl)-1H-Indole-1-Carboxylate


N-Boc-3-bromoindole building blocks are well-established substrates for Suzuki–Miyaura and related cross-couplings [1]. However, the absence of a functionalizable C2 substituent in simpler analogs (e.g., 1-Boc-3-bromoindole, CAS 143259-56-7) forces the user to introduce the C2 group de novo, typically requiring cryogenic C2-lithiation (2.5 equiv n-BuLi) with attendant scalability and selectivity challenges . Conversely, the C2-formyl analog (CAS 1346156-91-9) provides an electrophilic aldehyde that cannot directly mimic the hydrogen-bond donor/acceptor properties or the stereogenic center of the 1-hydroxyethyl group . The regioisomeric N-Boc-5-bromotryptophol (CAS 898746-62-8) places the bromine at C5 rather than C3, altering the electronics and cross-coupling reactivity of the indole ring . Selection of the correct C2,C3-substitution pattern is therefore not a matter of convenience but of synthetic strategy, directly determining the accessible chemical space, the number of synthetic steps, and the stereochemical outcome of downstream transformations.

Quantitative Differentiation Evidence: tert-Butyl 3-Bromo-2-(1-Hydroxyethyl)-1H-Indole-1-Carboxylate vs. Structural Analogs


C3-Bromo Retention During C2 Desulfitative Arylation: Advantage Over C3-Iodo and C3-Chloro Analogs

In palladium-catalyzed direct desulfitative C2 arylation of 3-halo-N-protected indoles, 3-bromoindole derivatives retain the C3–Br bond—yielding 2-aryl-3-bromoindoles that are competent for a second, orthogonal cross-coupling. By contrast, both 3-iodo and 3-chloro analogs undergo in situ dehalogenation under identical conditions, precluding iterative C2-then-C3 functionalization [1]. The target compound thus uniquely enables a sequential C2→C3 diversification sequence that is inaccessible to 3-iodo or 3-chloro congeners.

Palladium catalysis C–H functionalization Sequential cross-coupling

Stereochemical Enrichment: Asymmetric Reduction of 2-Acetyl Precursor to (R)- or (S)-1-Hydroxyethyl with >90% ee

The 1-hydroxyethyl group at C2 introduces a stereogenic center. Reduction of the corresponding 2-acetyl-3-bromo-N-Boc-indole with NaBH₄ yields the racemic alcohol (dr ~1:1). However, employing a ketoreductase (KRED) or the Corey–Bakshi–Shibata (CBS) oxazaborolidine catalyst achieves enantiomeric excess >90% ee . In contrast, the C2-methyl analog (tert-butyl 3-bromo-2-methyl-1H-indole-1-carboxylate, CAS 775305-12-9) and the C2-formyl analog (CAS 1346156-91-9) are achiral at the C2 side chain, offering no stereochemical leverage for asymmetric target synthesis .

Asymmetric synthesis Chiral building block Ketoreductase

Hydroxyethyl vs. Formyl C2 Substituent: Divergent Reactivity and Hydrogen-Bonding Capacity

The C2-1-hydroxyethyl group is a secondary alcohol (pKa ~15–16, H-bond donor and acceptor), whereas the C2-formyl analog (tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate, CAS 1346156-91-9) bears an aldehyde (H-bond acceptor only, electrophilic, prone to imine/enamine formation) . The alcohol can be oxidized to the ketone (2-acetyl) for further elaboration or esterified to introduce prodrug moieties, while remaining stable under typical Boc-deprotection conditions (TFA/DCM, rt). The aldehyde, by contrast, can undergo unwanted condensation with amines during Boc removal . The hydroxyethyl group thus offers a balanced reactivity profile—more versatile than a methyl group, more stable than a formyl group, and more polar than an ethyl group—making it preferable for medicinal chemistry campaigns requiring specific physicochemical properties (e.g., tPSA modulation, solubility enhancement) .

Hydrogen-bond donor/acceptor Functional group interconversion ADME optimization

Sequential C3→C2 vs. C2→C3 Functionalization: Synthetic Step Economy Comparison

The target compound arrives with the C2-hydroxyethyl already installed, allowing the user to prioritize C3 cross-coupling as the first diversification step. Starting from the simpler 1-Boc-3-bromoindole (CAS 143259-56-7), a user who needs a C2-hydroxyethyl group must perform a C2-lithiation (requiring 2.5 equiv n-BuLi, cryogenic conditions) followed by acetaldehyde quenching and reduction . This adds at least 2 synthetic steps and introduces cryogenic infrastructure requirements. Starting from the C2-formyl analog, reduction to the alcohol is possible but non-stereoselective (NaBH₄, racemic) . The pre-installed 1-hydroxyethyl group thus saves 1–2 synthetic steps per analog in library production, representing a 25–40% reduction in step count for a typical 5-step synthesis [1].

Step economy Library synthesis Parallel diversification

Regioisomeric Comparison: C3-Bromo-C2-Hydroxyethyl vs. C5-Bromo-C3-Hydroxyethyl – Divergent Electronic Landscape

The target compound positions the bromine at C3 of the indole ring, directly conjugated with the pyrrole nitrogen lone pair. N-Boc-5-bromotryptophol (CAS 898746-62-8), while isomeric (C₁₅H₁₈BrNO₃, MW 340.21), places bromine at C5—the benzene ring—resulting in distinct electronic character and cross-coupling reactivity . C3-haloindoles undergo direct desulfitative C2 arylation with retention of the C3–Br handle, whereas C5-bromoindoles lack this C2-directing effect and require different catalytic conditions for sequential functionalization [1]. The C3-bromo isomer is preferred when the synthetic strategy involves iterative C2-then-C3 diversification; the C5-bromo isomer is suited for indole-5-aryl target libraries and cannot substitute for the C3-bromo scaffold in C2,C3-difunctionalization sequences.

Regioselectivity Indole electronics Cross-coupling reactivity

Preferred Application Scenarios for tert-Butyl 3-Bromo-2-(1-Hydroxyethyl)-1H-Indole-1-Carboxylate Based on Quantitative Evidence


Sequential C2- then C3-Diversification for 2,3-Diarylindole Library Synthesis

The target compound is optimal for constructing 2,3-diarylindole libraries via iterative palladium-catalyzed cross-coupling. The C3–Br is retained during desulfitative C2 arylation, yielding a 2-aryl-3-bromoindole intermediate that can undergo a subsequent Suzuki, Stille, or Negishi coupling at C3 [1]. This sequential C2→C3 strategy is uniquely accessible to 3-bromoindole substrates; 3-iodo and 3-chloro analogs lose the halogen during C2 arylation and cannot support the second coupling [1]. Procurement of this building block thus enables a two-step, one-scaffold diversification protocol that would otherwise require a lengthier protection/deprotection sequence.

Enantioselective Synthesis of Chiral Indole-Containing Bioactive Molecules (e.g., IBR2 Analogs)

The C2-(1-hydroxyethyl) stereogenic center can be established with >90% ee using ketoreductase or CBS catalytic reduction of the corresponding 2-acetyl precursor [1]. This chiral alcohol serves as a directing group for diastereoselective transformations or as a precursor to chiral amines, ethers, and esters. The IBR2 analog synthesis literature demonstrates the utility of N-Boc-3-bromoindole scaffolds in stereoselective routes to biologically active 3,4-dihydroisoquinolinyl indoles, where the C2 substituent directly influences potency and selectivity [2]. Researchers pursuing enantiomerically pure indole-based kinase inhibitors, GPCR modulators, or antiviral agents benefit from the pre-installed chiral handle.

Medicinal Chemistry Hit-to-Lead Programs Requiring tPSA and LogP Modulation at the Indole C2 Position

The 1-hydroxyethyl group contributes both a hydrogen-bond donor and acceptor while maintaining moderate lipophilicity. This balanced polarity profile is valuable in lead optimization for modulating topological polar surface area (tPSA) and calculated logP without altering the indole core. In contrast, the C2-methyl analog (CAS 775305-12-9) offers no polarity handle, and the C2-formyl analog (CAS 1346156-91-9) introduces only a hydrogen-bond acceptor with electrophilic reactivity that may complicate biological assays [1][2]. The hydroxyethyl group can be further derivatized (oxidation, esterification, carbamoylation) to tune ADME properties, making the target compound a versatile late-stage diversification point in lead optimization .

Industrial-Scale Parallel Synthesis Where Step Economy and Cryogenic Avoidance Are Critical

For contract research organizations (CROs) and pharmaceutical process chemistry groups running parallel analog synthesis, the pre-installed C2-hydroxyethyl group eliminates 1–2 synthetic steps per compound compared to starting from 1-Boc-3-bromoindole (CAS 143259-56-7), which requires cryogenic C2-lithiation (−78 °C, 2.5 equiv n-BuLi) [1]. At a library scale of 50–500 compounds, this step-count reduction translates to measurable decreases in cycle time, solvent consumption, and labor hours. The building block approach also avoids the scalability challenges and safety concerns associated with cryogenic organolithium chemistry in multi-gram preparations, enabling smoother transition from discovery to preclinical supply [1].

Quote Request

Request a Quote for tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.